molecular formula C10H12O4 B1619363 Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate CAS No. 54845-40-8

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Cat. No. B1619363
CAS RN: 54845-40-8
M. Wt: 196.2 g/mol
InChI Key: WTOMYBNSWGVPAH-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as “alpha-Hydroxy-3-methoxybenzeneacetic acid methyl ester”, “Methyl m-methoxymandelate”, and "Methyl-m-methoxymandelate" .


Molecular Structure Analysis

The molecular weight of “Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate” is 196.20 g/mol . The InChI string representation of its structure is "InChI=1S/C10H12O4/c1-13-8-5-3-4-7 (6-8)9 (11)10 (12)14-2/h3-6,9,11H,1-2H3" . The compound has a total of 14 heavy atoms .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate” has a computed XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 55.8 Ų .

Scientific Research Applications

Analytical Chemistry Applications

A study by Kahane, Ebbighausen, and Vestergaard (1972) describes a method for gas chromatographic estimation of 3-methoxy-4hydroxyphenylglycol in urine, a compound related to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. This process includes extraction, acetylation, and gas chromatography, showcasing the chemical's utility in analytical chemistry (Kahane et al., 1972).

Pharmacology and Neuroscience

A study by Bartholini, Kuruma, and Pletscher (1971) discusses 3-METHOXY-4-hydroxyphenylalanine (3-O-methyldopa), a major metabolite of L-3,4-dihydroxyphenylalanine (L-dopa), found in animals and humans. This compound, similar in structure to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, penetrates the blood-brain barrier and has a longer biological half-life than L-dopa, highlighting its significance in pharmacological research and neuroscience (Bartholini et al., 1971).

Organic Synthesis

Quideau et al. (2001) researched nitrogen-tethered 2-methoxyphenols, chemically akin to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. They found that these compounds could be dearomatized into orthoquinol acetates, leading to the synthesis of indole and quinoline derivatives. This study shows the potential of such compounds in the synthesis of complex organic molecules, including alkaloid skeletons (Quideau et al., 2001).

Environmental Chemistry

A study by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes involved compounds structurally related to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. This research contributes to understanding the metabolic pathways of environmental contaminants and their effects on human health (Coleman et al., 2000).

Microbiology

Research by Varma et al. (2006) identified compounds similar to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate produced by the fungus Curvularia lunata. These findings expand the understanding of fungal metabolites and their potential applications in microbiology (Varma et al., 2006).

Chemical Engineering

Yadav and Salunke (2013) conducted a study on the methylation of 2-naphthol, utilizing compounds similar to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. This research is relevant to the field of chemical engineering, particularly in the development of greener chemical processes (Yadav & Salunke, 2013).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate” is not available, general precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

The future directions of “Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate” are not explicitly mentioned in the available literature .

properties

IUPAC Name

methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOMYBNSWGVPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304436
Record name methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

CAS RN

54845-40-8
Record name Benzeneacetic acid, methyl ester
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Record name methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID20304436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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